![molecular formula C5H10F6N5P B1148561 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate CAS No. 1266134-54-6](/img/structure/B1148561.png)
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate
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Overview
Description
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a chemical compound with the empirical formula C5H10F6N5P . It is an efficient diazo transfer reagent used for the preparation of azides from primary amines . It is an alternative to tosyl azide and has an easier-to-separate water-soluble by-product .
Synthesis Analysis
Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate . The choice of base is important in the diazo-transfer reaction. In general, 4-(N,N-dimethyl)aminopyridine (DMAP) is efficient, but a stronger base such as alkylamine or DBU is more appropriate for the reaction of nucleophilic primary amines .Molecular Structure Analysis
The molecular structure of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate has been studied using X-ray single crystal structural analysis and geometry optimization using density functional theory (B3LYP/6-31G**) .Chemical Reactions Analysis
The compound is primarily used in diazo-transfer reactions to prepare azides from primary amines . The reaction mechanism has been explained with the help of X-ray single crystal structural analysis and geometry optimization .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 205-210 °C . It is stored at a temperature of -20°C . The molecular weight of the compound is 285.13 .Scientific Research Applications
Diazo-Transfer Reagent
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) is used as a reagent for safe and efficient diazo-transfer to primary amines . This process allows for the preparation of organic azides from primary amines in high yields . The choice of base is important in the diazo-transfer reaction .
Safe and Stable Crystalline
ADMP is a safe and stable crystalline . This property makes it a preferred choice for reactions where safety and stability are paramount .
Metal-Free Diazo-Transfer Reaction
ADMP is used in metal-free diazo-transfer reactions . This is particularly useful in organic chemistry where metal-free conditions are often required .
Structural Analysis
ADMP is used in X-ray single crystal structural analysis and geometry optimization using density functional theory . This helps in understanding the structure of the compound and explaining the diazo-transfer reaction mechanism .
Synthesis of Nitrogen-15 Labeled Azides
ADMP can be used in the synthesis of nitrogen-15 labeled azides . This is particularly useful in the field of nuclear magnetic resonance spectroscopy, where nitrogen-15 labeled compounds can provide valuable information about the structure and dynamics of molecules .
Preparation of Organic Azides
ADMP is used in the preparation of organic azides from primary amines . Organic azides are useful in a variety of chemical reactions, including click chemistry .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the reaction of 2,4-pentanedione with sodium azide, followed by reaction with dimethylformamide dimethylacetal and trifluoroacetic acid to form the intermediate 2-Azido-1,3-dimethylimidazolidin-1-ium trifluoroacetate. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.", "Starting Materials": ["2,4-pentanedione", "sodium azide", "dimethylformamide dimethylacetal", "trifluoroacetic acid", "hexafluorophosphoric acid"], "Reaction": ["Step 1: React 2,4-pentanedione with sodium azide in a solvent such as acetonitrile or dimethylformamide to form the intermediate 2-Azido-3,5-dimethylcyclohex-2-enone.", "Step 2: React the intermediate with dimethylformamide dimethylacetal and trifluoroacetic acid in a solvent such as dichloromethane to form the intermediate 2-Azido-1,3-dimethylimidazolidin-1-ium trifluoroacetate.", "Step 3: React the intermediate with hexafluorophosphoric acid in a solvent such as acetonitrile to yield the final product, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate."] } | |
CAS RN |
1266134-54-6 |
Product Name |
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate |
Molecular Formula |
C5H10F6N5P |
Molecular Weight |
285.1305802 |
IUPAC Name |
2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |
SMILES |
C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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